4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline
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Overview
Description
4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst.
Substitution: Base medium and halogenated imidazole derivatives.
Major Products:
Oxidation: Sulfones and their derivatives.
Substitution: Various substituted imidazoquinoxalines.
Scientific Research Applications
4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. It has been shown to act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of specific kinases and phosphodiesterases . These interactions contribute to its biological activities, including anticancer and antimicrobial effects .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
7-Chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid: Investigated as a selective AMPA receptor antagonist.
Uniqueness: 4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline stands out due to its unique combination of biological activities and its potential applications in various fields of research. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific exploration.
Properties
Molecular Formula |
C11H8ClN3O |
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Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-chloro-7-methoxyimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-2-3-9-8(6-7)14-10(12)11-13-4-5-15(9)11/h2-6H,1H3 |
InChI Key |
OXACZKBJQRCUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CN=C3C(=N2)Cl |
Origin of Product |
United States |
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